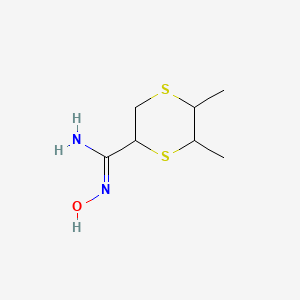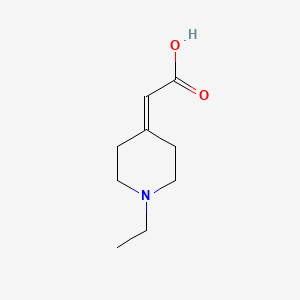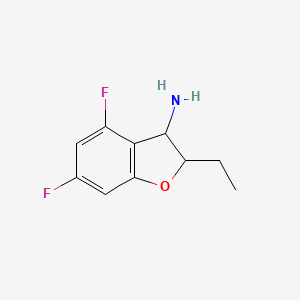![molecular formula C10H21NO B13271742 4-[(3-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13271742.png)
4-[(3-Methylcyclopentyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methylcyclopentyl)amino]butan-2-ol is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH2) attached to a butanol backbone, with a 3-methylcyclopentyl substituent on the amino group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylcyclopentyl)amino]butan-2-ol typically involves the reaction of 3-methylcyclopentylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylcyclopentyl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(3-Methylcyclopentyl)amino]butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylcyclopentyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylcyclopentyl)amino]butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-[(3-Methylcyclopentyl)amino]butan-2-one: Contains a carbonyl group instead of a hydroxyl group.
3-Methylcyclopentylamine: Lacks the butanol backbone and hydroxyl group.
Uniqueness
4-[(3-Methylcyclopentyl)amino]butan-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-[(3-methylcyclopentyl)amino]butan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8-3-4-10(7-8)11-6-5-9(2)12/h8-12H,3-7H2,1-2H3 |
InChI Key |
GXZZAGNHZIDJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol](/img/structure/B13271661.png)
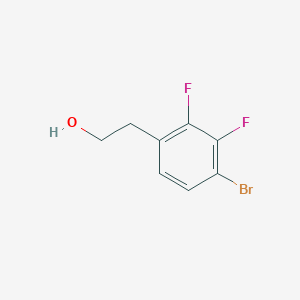
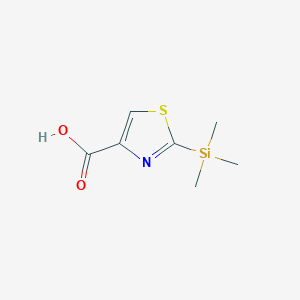

![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B13271683.png)
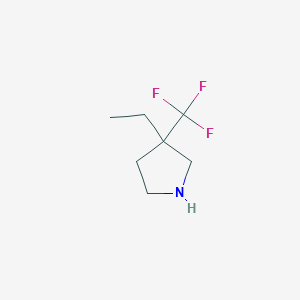
amine](/img/structure/B13271691.png)
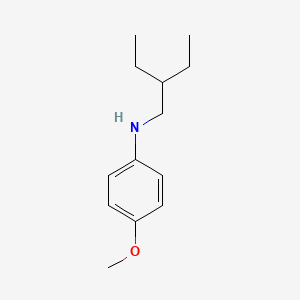
![(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13271708.png)
amine](/img/structure/B13271715.png)
